molecular formula C20H14ClN3O4S B11357680 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11357680
M. Wt: 427.9 g/mol
InChI Key: HLMRCHMDSDEMPM-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at position 2 and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in agrochemical and pharmaceutical contexts.

Properties

Molecular Formula

C20H14ClN3O4S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C20H14ClN3O4S/c1-10-19(29-24-23-10)20(26)22-16-12-5-3-4-6-14(12)28-18(16)17(25)11-7-8-15(27-2)13(21)9-11/h3-9H,1-2H3,(H,22,26)

InChI Key

HLMRCHMDSDEMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzofuran/Thiadiazole Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:

Compound Name / ID Substituents (Benzofuran/Thiadiazole) Molecular Weight Key Functional Groups Biological Relevance (if reported)
Target Compound 3-chloro-4-methoxybenzoyl, 4-methyl-thiadiazole ~444.8* Chloro, methoxy, methyl-thiadiazole Potential SAR inducer (inferred from )
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-bromobenzoyl 442.287 Bromo Unknown (structural analog)
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 3-chloro-4-methylphenyl 283.73 Chloro, methyl Commercial SAR inducer, antifungal
Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) 3,4-dichloro, 2-cyanophenyl 296.13 Dichloro, cyano High-efficacy plant protectant
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (713128-09-7) 3-methoxyphenyl, furan 317.32 Methoxy, furan Unspecified (structural analog)

*Calculated based on molecular formula C₁₉H₁₄ClN₃O₄S.

Key Observations :

  • Substituent Electronic Effects : The target compound’s 3-chloro-4-methoxybenzoyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance binding to biological targets compared to the brominated analog .
  • Benzofuran vs.
  • Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole in the target compound differs from isotianil’s 1,2-thiazole, which may alter metabolic stability or interaction with enzymes .
Physicochemical Properties
  • Molecular Weight and Lipophilicity : The target compound (MW ~444.8) is heavier than tiadinil (MW 283.73) but comparable to the brominated analog (MW 442.287). The methoxy group may increase hydrophilicity relative to methyl or bromo substituents.

Biological Activity

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran core, a chloro-methoxybenzoyl group, and a thiadiazole moiety. Its molecular formula is C24H18ClN3O4C_{24}H_{18}ClN_{3}O_{4} with a molecular weight of approximately 469.9 g/mol. The structural features contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.
  • Receptor Modulation : It has been suggested that the compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Cytotoxic Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (µM)
    MCF-73.96
    A4314.38

These results suggest that the compound effectively inhibits the growth of cancer cells at relatively low concentrations.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : A study conducted by researchers examined the effects of this compound on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
  • Inflammation Models : Another study assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in mice. The treated group showed decreased levels of inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AThiadiazole ringModerate anticancer activity
Compound BBenzofuran coreStrong anti-inflammatory effects
Compound CChloro substitutionEnhanced cytotoxicity

This comparative analysis indicates that while structural similarities exist, variations in biological activity highlight the unique therapeutic potential of this compound.

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